Tropisetron hydrochloride
Overview
Description
Tropisetron hydrochloride is an indole derivative with significant antiemetic activity. It is primarily used as a selective serotonin receptor antagonist, specifically targeting the 5HT3 receptors. This compound is effective in suppressing nausea and vomiting induced by chemotherapy and radiotherapy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of tropisetron hydrochloride involves several steps, including chlorination and esterification. One method uses an amide solvent, resulting in a process that is low in cost and suitable for large-scale production . Another method involves the esterification of benzpyrole-3-formic acid with tropine in the presence of an aromatic organic sulfoacid compound catalytic agent .
Industrial Production Methods: For industrial production, the synthetic method is optimized for simplicity, minimal pollution, high product purity, and ideal yield. The process includes acidization, alkali adjustment, and refinement to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Tropisetron hydrochloride undergoes various chemical reactions, including hydroxylation at the 5, 6, or 7 positions of its indole ring. This is followed by conjugation reactions to form glucuronide or sulfate, which are then excreted in the urine or bile .
Common Reagents and Conditions: The hydroxylation reactions typically involve cytochrome P450 enzymes, particularly CYP3A4, CYP1A2, and CYP2D6 . The conjugation reactions involve glucuronidation or sulfation processes.
Major Products Formed: The major products formed from these reactions are glucuronide and sulfate conjugates, which are excreted from the body .
Scientific Research Applications
Tropisetron hydrochloride has a wide range of scientific research applications:
Biology: The compound is used to investigate the role of serotonin receptors in various biological processes.
Medicine: this compound is primarily used to prevent nausea and vomiting in patients undergoing chemotherapy and radiotherapy.
Industry: The compound is used in the development of antiemetic drugs and other pharmaceutical products.
Mechanism of Action
Tropisetron hydrochloride exerts its effects by competitively binding to and blocking the action of serotonin at 5HT3 receptors. These receptors are located peripherally on vagus nerve terminals in the gastrointestinal tract and centrally in the chemoreceptor trigger zone of the area postrema in the central nervous system . By blocking these receptors, this compound suppresses the emetic reflex, thereby preventing nausea and vomiting .
Comparison with Similar Compounds
- Granisetron
- Ondansetron
- Dolasetron
- Palonosetron
Comparison: Tropisetron hydrochloride is unique in its dual action as a selective 5HT3 receptor antagonist and a partial agonist at α7-nicotinic receptors . This dual action may contribute to its effectiveness in treating conditions like fibromyalgia, in addition to its primary use as an antiemetic . Compared to other 5HT3 receptor antagonists, this compound has a similar efficacy in preventing chemotherapy-induced nausea and vomiting but may offer additional benefits due to its unique receptor interactions .
Properties
IUPAC Name |
[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 1H-indole-3-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2.ClH/c1-19-11-6-7-12(19)9-13(8-11)21-17(20)15-10-18-16-5-3-2-4-14(15)16;/h2-5,10-13,18H,6-9H2,1H3;1H/t11-,12+,13?; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIEGSJAEZIGKSA-KOQCZNHOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)C3=CNC4=CC=CC=C43.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C3=CNC4=CC=CC=C43.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50909756 | |
Record name | 3-Tropanyl-indole-3-carboxylate hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50909756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105826-92-4 | |
Record name | Tropisetron monohydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105826924 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Tropanyl-indole-3-carboxylate hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50909756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-endo)-8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 1H-indole-3-carboxylic acid ester monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TROPISETRON HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A19338Q2YO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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